N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This compound was first synthesized in the 1970s and has since been used to study Parkinson's disease and other neurological disorders.
Scientific Research Applications
5-HT7 Receptor Selectivity
Research on N-alkylated arylsulfonamides, including compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide, shows their potential as selective 5-HT7 receptor ligands. These compounds have been designed to extend a polypharmacological approach for treating complex central nervous system (CNS) disorders, showing promise in antidepressant-like and pro-cognitive properties in vivo, which underscores their therapeutic potential in CNS disorders (Canale et al., 2016).
α1-Adrenergic Receptor Antagonism
Another study focused on the development of arylsulfonamide derivatives as α1-adrenoceptor antagonists, demonstrating compounds in this class with high affinity for the α1-adrenoceptor, indicating potential for uroselective profiles. These findings suggest applications in treating conditions influenced by α1-adrenoceptor activity, including cardiovascular and urogenital disorders (Rak et al., 2016).
Anticancer and Antimicrobial Activities
Compounds within the sulfonamide category, related to this compound, have been synthesized and evaluated for their anticancer and antimicrobial activities. Specific derivatives have shown potent activity against breast cancer cell lines and significant antimicrobial efficacy, which highlights the potential of these compounds in cancer and infection treatments (Debbabi et al., 2016).
Enzyme Inhibition
The exploration of sulfonamides as enzyme inhibitors, such as carbonic anhydrase inhibitors, is a significant area of research. These inhibitors have applications in treating various diseases, including glaucoma, suggesting that compounds like this compound could be valuable in designing new therapeutic agents (Turkmen et al., 2005).
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and has been used in treatment . It’s also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S2/c1-22-12-9-17-14-16(7-8-18(17)22)19(23-10-3-2-4-11-23)15-21-27(24,25)20-6-5-13-26-20/h5-8,13-14,19,21H,2-4,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRDNXMXRUVYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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